
Phosgene
Overview
Description
Phosgene (COCl₂), a colorless gas with a suffocating odor resembling freshly cut grass, is a highly toxic compound historically used as a chemical weapon during World War I, accounting for ~80% of chemical gas fatalities . Industrially, it is a critical reagent in synthesizing polyurethanes, polycarbonates, pharmaceuticals, and agrochemicals, with annual production exceeding 12 million metric tons (projected to reach 18.6 million by 2030) . Despite its utility, this compound poses severe health risks, causing pulmonary edema, emphysema, and death upon inhalation . Its dual role as both an industrial cornerstone and a hazardous agent underscores the need for comparisons with safer or functionally analogous compounds.
Preparation Methods
Traditional Gas-Phase Synthesis Using Carbon Monoxide and Chlorine
The reaction between carbon monoxide and chlorine over activated carbon catalysts remains the cornerstone of industrial phosgene production. This exothermic process (ΔH = −107.6 kJ/mol) is typically conducted at elevated temperatures and pressures to maximize conversion rates while minimizing decomposition .
Single-Stage vs. Multi-Stage Reactor Configurations
Early industrial processes employed single-stage tubular reactors, but modern systems favor multi-stage designs to control stoichiometric ratios and thermal gradients. In the two-stage system described in US4764308A , 95–98% of chlorine is converted in the first reactor by introducing CO in substoichiometric quantities (Cl₂/CO molar ratio = 1.2–5) . The remaining CO is added downstream, ensuring near-complete chlorine consumption and reducing this compound dissociation at high temperatures . This approach achieves this compound yields exceeding 98% with residual chlorine levels below 50 ppm .
Table 1: Comparative Reaction Conditions in Multi-Stage Synthesis
Thermal Management and Byproduct Control
The exothermic nature of the reaction necessitates precise cooling to prevent thermal runaway. US4764308A utilizes boiling dibenzyl benzene (280°C) or forced-circulation heat exchangers to maintain reactor temperatures below 320°C . This minimizes this compound dissociation into CO and Cl₂, which reaches equilibrium concentrations of 5% at 300°C . Post-reaction purification involves condensation to separate liquid this compound (boiling point: 8.2°C) from unreacted CO, followed by absorption of residual Cl₂ using monoethanolamine (MEA) or glycerol .
Catalytic Innovations and Bromine Promotion
Recent studies have explored halogen additives to enhance catalytic activity. ACS Industrial & Engineering Chemistry Research (2021) demonstrated that introducing bromine (Br₂) at 2273–15,190 ppm increases this compound production rates by 20–300% at 323 K . Bromine acts as a chain-transfer agent, facilitating Cl₂ dissociation on activated carbon surfaces and reducing activation energy barriers.
Mechanistic Role of Bromine
Infrared spectroscopy revealed the formation of COBrCl intermediates (ν(C–Cl) at 810 cm⁻¹) during Br₂-assisted synthesis . This species lowers the energy required for Cl–Cl bond cleavage, enabling higher turnover frequencies. At Br₂/Cl₂ molar ratios >1.5%, chlorine conversion approaches 100%, yielding this compound at 0.7 mmol·min⁻¹·gcat⁻¹ .
Photochemical Synthesis from Chloroform
To address safety concerns, Nature Communications (2023) introduced a photochemical method generating this compound in situ from chloroform (CHCl₃) . Under UV irradiation (λ = 254 nm), CHCl₃ undergoes homolytic cleavage to produce ·CCl₃ radicals, which react with O₂ to form COCl₂:
3 \xrightarrow{h\nu} \cdot\text{CCl}3 + \cdot\text{H} \quad \text{(Step 1)}
3 + \text{O}2 \rightarrow \text{COCl}_2 + \cdot\text{ClO} \quad \text{(Step 2)}
This method achieves 85% conversion efficiency at 25°C, eliminating the need for high-pressure gas handling .
Economic and Environmental Considerations
The University of Groningen model projected annual profits of €7 billion for a this compound facility, contingent on feedstock costs (CO: €150/ton, Cl₂: €100/ton) and market demand . However, emerging this compound-free routes (e.g., dimethyl carbonate polycondensation) and logistical restrictions by the Organisation for the Prohibition of Chemical Weapons (OPCW) pose long-term viability challenges .
Chemical Reactions Analysis
Phosgene is a versatile reagent that undergoes various chemical reactions, including:
-
Hydrolysis: : this compound reacts with water to form carbon dioxide and hydrochloric acid:
COCl2+H2O→CO2+2HCl
-
Reaction with Alcohols: : this compound reacts with alcohols to form esters and hydrochloric acid:
COCl2+2ROH→CO(OR)2+2HCl
-
Reaction with Amines: : this compound reacts with amines to form ureas and hydrochloric acid:
COCl2+2RNH2→CO(NHR)2+2HCl
These reactions are typically carried out under controlled conditions to ensure safety and maximize yield .
Scientific Research Applications
Phosgene is widely used in scientific research and industrial applications, including:
-
Chemistry: : this compound is a key reagent in the synthesis of isocyanates, which are precursors to polyurethanes. It is also used in the production of polycarbonates and other polymers .
-
Biology and Medicine: : this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its reactivity makes it valuable for creating complex organic molecules .
-
Industry: : this compound is used in the production of dyes, pesticides, and other fine chemicals. Its ability to introduce carbonyl groups into organic molecules makes it a versatile industrial reagent .
Mechanism of Action
Phosgene exerts its toxic effects primarily through its reaction with functional groups in proteins, lipids, and nucleic acids. Upon inhalation, this compound reacts with amino, thiol, and hydroxyl groups, leading to the formation of hydrochloric acid and other reactive intermediates. This results in cellular damage, particularly in the lungs, causing respiratory distress and pulmonary edema .
Comparison with Similar Compounds
Diphosgene (ClCO₂CCl₃)
- Chemical Structure : A liquid analog of this compound, dithis compound decomposes to release two equivalents of this compound under specific conditions .
- Toxicity : Equally lethal as this compound but less volatile, reducing inhalation risks during handling .
- Applications : Used in organic synthesis for acylations and carbonylations, particularly where controlled this compound release is required .
- Advantages : Safer storage and transport due to liquid state; disadvantages include residual this compound generation .
Trithis compound (C(O)(OCCl₃)₂)
- Chemical Structure : A solid crystalline compound releasing three this compound equivalents upon decomposition .
- Toxicity: Significantly safer than this compound due to non-volatility and controlled release mechanisms .
- Applications : Widely adopted in pharmaceuticals and polymer industries for carbamations and urea syntheses .
- Advantages : Reduced acute toxicity and ease of handling; limitations include higher cost and slower reaction kinetics .
Carbonyl Fluoride (COF₂)
- Chemical Structure : Structurally analogous to this compound, with fluorine replacing chlorine .
- Applications : Used in fluorocarbon production and semiconductor manufacturing .
Oxalyl Chloride (C₂O₂Cl₂)
- Chemical Structure : A chlorinated derivative of oxalic acid, functioning as a this compound substitute in specific reactions .
- Toxicity : Less acutely toxic but corrosive, causing severe skin and respiratory irritation .
- Applications : Employed in peptide synthesis and as a chlorinating agent .
- Advantages : Precision in chlorination reactions; drawbacks include byproduct formation and moisture sensitivity .
Data Table: Key Properties of this compound and Analogous Compounds
Research Findings and Industrial Trends
- This compound’s Irreplaceability : Despite alternatives, this compound remains irreplaceable in isocyanate production due to cost-effectiveness and reaction efficiency .
- Safety Innovations: Industries increasingly adopt trithis compound and dithis compound for low-volume syntheses, while this compound use persists in large-scale operations with stringent containment protocols .
- Detection Technologies: Advances in electrochemical sensors aim to mitigate accidental exposure risks, particularly in industrial settings .
Biological Activity
Phosgene (COCl₂) is a highly toxic chemical compound primarily known for its use in industrial applications and as a chemical warfare agent. Its biological activity, particularly in relation to pulmonary toxicity, has been extensively studied. This article provides a detailed overview of this compound's biological effects, mechanisms of action, and relevant case studies.
This compound exerts its toxic effects primarily through acylation reactions with cellular macromolecules, including proteins, phospholipids, and DNA. This leads to:
- Disruption of Lung Surfactants : this compound interacts with lung surfactants, impairing their functionality and contributing to respiratory distress. The compound's low solubility in water limits its clearance from the respiratory tract, leading to prolonged exposure effects .
- Formation of Reactive Oxygen Species (ROS) : this compound exposure results in the generation of ROS, which can cause oxidative stress and damage cellular structures. This is particularly evident in type I pneumocytes, which are crucial for gas exchange in the lungs .
- Neurogenic Inflammation : this compound can stimulate pulmonary neurons, leading to neurogenic pulmonary edema. This involves the release of inflammatory mediators that exacerbate lung injury .
Biological Effects
The biological effects of this compound are profound and multifaceted:
- Acute Lung Injury (ALI) : this compound inhalation can lead to acute lung injury characterized by increased pulmonary permeability, edema, and inflammatory cell infiltration .
- Histopathological Changes : Studies have shown significant histological changes in lung tissues following this compound exposure, including damage to alveolar epithelial cells and capillary endothelial cells. These changes contribute to the development of permeability-type pulmonary edema .
Case Study 1: Occupational Exposure
A study reported a case of a worker exposed to this compound in an industrial setting. The individual presented with symptoms of respiratory distress within hours of exposure. Clinical evaluations revealed significant pulmonary edema and impaired gas exchange, underscoring the rapid onset of this compound toxicity and its severe impact on lung function .
Case Study 2: Chemical Warfare
During World War I, this compound was used as a chemical weapon. Survivors exhibited delayed symptoms ranging from respiratory difficulties to long-term pulmonary complications. Research on these cases has provided insights into the long-term effects of this compound exposure and the mechanisms underlying chronic respiratory conditions following acute exposure .
Data Table: Toxicological Profile of this compound
Parameter | Value/Description |
---|---|
Chemical Formula | COCl₂ |
Molecular Weight | 98.92 g/mol |
Acute Lethal Concentration | 0.5 - 1 ppm (inhalation) |
Main Toxicological Effects | Respiratory distress, pulmonary edema |
Mechanism of Action | Acylation of proteins; ROS generation |
Latency Period | Approximately 1 hour post-exposure |
Research Findings
Recent studies have focused on understanding the biochemical pathways involved in this compound-induced lung injury:
- Proteomic Modulation : this compound exposure has been linked to global changes in protein expression profiles within lung tissues, indicating extensive cellular damage and altered metabolic pathways .
- Therapeutic Approaches : Various therapeutic strategies are being investigated for this compound intoxication, including antioxidants aimed at mitigating oxidative stress and agents that enhance surfactant function .
Q & A
Basic Question
Q. What standardized analytical methods are recommended for detecting trace phosgene in ambient air, and what are their detection limits?
Methodological Answer: The High Performance Liquid Chromatography (HPLC) method is widely used for ambient air sampling, with a detection limit of 0.1 µg/m³ . Key steps include:
Sampling : Use impingers containing 1% sodium hydroxide to trap this compound.
Derivatization : React this compound with 4-nitrobenzylpyridine to form a UV-detectable derivative.
Calibration : Prepare standard curves using this compound-generating systems or certified gas standards.
Quality Control : Implement SOPs for equipment calibration and reagent purity checks .
Table 1: Comparison of Detection Methods
Method | Detection Limit (µg/m³) | Interference Risks |
---|---|---|
HPLC | 0.1 | Chlorinated solvents |
GC-MS | 0.5 | Humidity-dependent artifacts |
Colorimetric | 5.0 | False positives from COCl₂ analogs |
Advanced Question
Q. How can researchers resolve contradictions in reported LC₅₀ values for this compound across mammalian models?
Methodological Answer: Discrepancies arise from variations in exposure protocols (e.g., static vs. flow-through chambers) and interspecies differences in pulmonary physiology. To address this:
Standardize Exposure Conditions : Control humidity (≥80% RH accelerates hydrolysis ).
Use Cross-Species Biomarkers : Compare alveolar-capillary permeability via bronchoalveolar lavage (BAL) fluid analysis in rats, mice, and primates.
Meta-Analysis : Apply random-effects models to aggregate historical data, adjusting for confounding factors like pre-existing lung damage .
Basic Question
Q. What are the primary mechanisms of this compound-induced pulmonary edema, and what in vitro models replicate these effects?
Methodological Answer: this compound reacts with alveolar surfactants, disrupting lipid membranes and inducing oxidative stress. Methodologies include:
In Vivo Models : Rats exposed to 50–100 ppm for 10 minutes show delayed edema (peak at 24h post-exposure). Histopathology reveals hyaline membrane formation .
In Vitro Systems : Human alveolar epithelial cells (A549 line) exposed to 0.1–1.0 µM this compound show glutathione depletion and caspase-3 activation .
Advanced Question
Q. What experimental designs address the lack of data on this compound’s genotoxicity and environmental degradation pathways?
Methodological Answer: Genotoxicity :
- Conduct Ames tests with TA100 strains ± metabolic activation.
- Use comet assays on lung fibroblasts exposed to subacute concentrations (0.05–0.5 ppm) .
Environmental Degradation :
- Lab Simulations : React this compound with soil organic matter (SOM) under controlled pH (5–9) and UV light.
- Computational Models : Apply density functional theory (DFT) to predict hydrolysis rates in aquatic matrices .
Basic Question
Q. How are Acute Exposure Guideline Levels (AEGLs) for this compound derived, and what uncertainties exist in their application?
Methodological Answer: AEGLs are based on human volunteer studies and scaled using time-concentration models (Cⁿ×t = k). Key Table 2: AEGL-1 Values for this compound Oxime
Exposure Duration | Concentration (mg/m³) | Uncertainty Factors Applied |
---|---|---|
10 minutes | 0.17 | UF=3 for intraspecies variability |
8 hours | 0.0035 | MF=2 for limited toxicity data |
Limitations : Extrapolation from animal models and lack of chronic exposure data .
Advanced Question
Q. How can PICO/FINER frameworks optimize research questions on this compound exposure mitigation?
Methodological Answer:
-
PICO Framework :
- Population: Industrial workers with chronic low-dose exposure.
- Intervention: Personal protective equipment (PPE) with real-time this compound sensors.
- Comparison: Traditional colorimetric detector tubes.
- Outcome: Reduction in respiratory incidents over 12 months.
-
FINER Criteria :
Q. Key Recommendations for Researchers:
Data Gaps : Prioritize studies on this compound’s developmental toxicity and long-term environmental fate .
Method Rigor : Validate in silico models with empirical HPLC/GC-MS data .
Ethical Compliance : Obtain institutional review board (IRB) approval for human biomonitoring studies .
Properties
IUPAC Name |
carbonyl dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CCl2O/c2-1(3)4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYAWVDWMABLBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCl2O, COCl2 | |
Record name | PHOSGENE | |
Source | CAMEO Chemicals | |
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Record name | phosgene | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Phosgene | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024260 | |
Record name | Phosgene | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phosgene appears as a colorless gas or very low-boiling, volatile liquid with an odor of new-mown hay or green corn. Extremely toxic. Warning properties of the gas inhaled are slight, death may occur within 36 hours (Lewis, 3rd ed., 1993, p. 1027). Prolonged exposure of the containers to intense heat may result in their violent rupturing and rocketing. Rate of onset: Immediate & Delayed (Lungs) Persistence: Minutes - hours Odor threshold: 0.5 ppm Source/use/other hazard: Dye, pesticide, and other industries; history as war gas, corrosive/irritating., Gas or Vapor, Colorless gas with a suffocating odor like musty hay; Note: A fuming liquid below 47 degrees F. Shipped as a liquefied compressed gas; [NIOSH] Vapor density = 3.4 (heavier than air); [HSDB], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a suffocating odor like musty hay., Colorless gas with a suffocating odor like musty hay. [Note: A fuming liquid below 47 °F. Shipped as a liquefied compressed gas.] | |
Record name | PHOSGENE | |
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Record name | Carbonic dichloride | |
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Record name | Phosgene | |
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Record name | PHOSGENE | |
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Record name | PHOSGENE (CARBONYL CHLORIDE) | |
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Boiling Point |
47 °F at 760 mmHg (EPA, 1998), 8.2 °C at 760 mm Hg, 8 °C, 47 °F | |
Record name | PHOSGENE | |
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Record name | PHOSGENE (CARBONYL CHLORIDE) | |
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URL | https://www.osha.gov/chemicaldata/583 | |
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URL | https://www.cdc.gov/niosh/npg/npgd0504.html | |
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Solubility |
Very slightly soluble (NTP, 1992), Slightly sol in water; freely sol in benzene, toluene, glacial acetic acid, and most liquid hydrocarbons, Soluble in benzene, carbon tetrachloride, chloroform, toluene, and acetic acid, Solubility in water: reaction, Slight | |
Record name | PHOSGENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/796 | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0007 | |
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Record name | Phosgene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0504.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
1.432 at 32 °F (EPA, 1998) - Denser than water; will sink, 1.3719 at 25 °C, Density at critical point: 0.52 g/cu cm, Relative density (water = 1): 1.4, 1.43 (liquid at 32 °F), 1.43 (Liquid at 32 °F), 3.48(relative gas density) | |
Record name | PHOSGENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4228 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/796 | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0007 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | PHOSGENE (CARBONYL CHLORIDE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/583 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Phosgene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0504.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.4 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.4 (Air = 1), Relative vapor density (air = 1): 3.4, 3.48 | |
Record name | PHOSGENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4228 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | PHOSGENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/796 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PHOSGENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0007 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PHOSGENE (CARBONYL CHLORIDE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/583 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1215 mmHg at 68 °F (EPA, 1998), 1420 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 161.6, 1.6 atm | |
Record name | PHOSGENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4228 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | PHOSGENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/796 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PHOSGENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0007 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PHOSGENE (CARBONYL CHLORIDE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/583 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Phosgene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0504.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Chlorine (free), max 0.1%; hydrochloric acid, max 0.2%, Undesirable impurities in the production of phosgenes are sulfur chlorides | |
Record name | PHOSGENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/796 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas [Note: A fuming liquid below 47 degrees F. Shipped as a liquefied compressed gas]., Colorless to light yellow liquid or easilty liquefied gas, Colorless gas at room temperature and normal pressure, Impurities may cause discoloration of the product to pale yellow to green /liquid/, Light yellow liquid when refrigerated or compressed. | |
CAS No. |
75-44-5 | |
Record name | PHOSGENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4228 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Phosgene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosgene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosgene | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/phosgene-results-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Carbonic dichloride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosgene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0024260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosgene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.792 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHOSGENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/117K140075 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PHOSGENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/796 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PHOSGENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0007 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PHOSGENE (CARBONYL CHLORIDE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/583 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Phosgene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/SY557300.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-180 °F (EPA, 1998), -118 °C, -128 °C, -180 °F, -198 °F | |
Record name | PHOSGENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4228 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | PHOSGENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/796 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PHOSGENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0007 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PHOSGENE (CARBONYL CHLORIDE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/583 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Phosgene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0504.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.